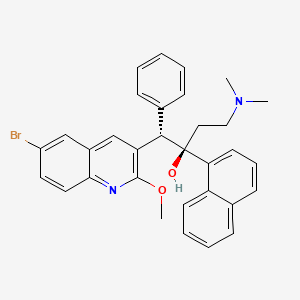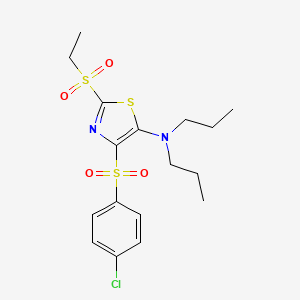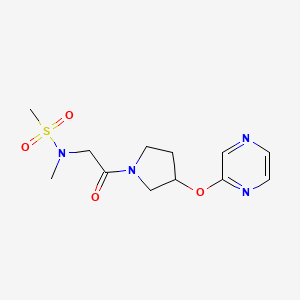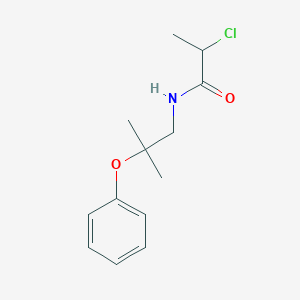![molecular formula C11H10ClN3OS B2567058 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one CAS No. 103726-44-9](/img/structure/B2567058.png)
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a heterocyclic compound known for its diverse biological activities It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with thiosemicarbazide to form the intermediate 4-chloro-benzylidene-thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: The 4-chloro-benzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The hydrazono group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazolidinone ring can interact with cellular proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
- 2-[(4-Methyl-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- 2-[(4-Bromo-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- 2-[(4-Fluoro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
Comparison: Compared to its analogs, 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties. This modification can increase the compound’s reactivity and potentially its biological activity. The chlorine atom also influences the compound’s solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZVMNYOTPGVLK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide](/img/structure/B2566976.png)

![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2566978.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)



![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/new.no-structure.jpg)
![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)
